molecular formula C11H13BrN2O3 B1400968 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide CAS No. 1282251-04-0

2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide

Cat. No.: B1400968
CAS No.: 1282251-04-0
M. Wt: 301.14 g/mol
InChI Key: VROIWCVOJBKUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide is an organic compound belonging to the amide class of chemicals. It is characterized by the presence of a bromine atom, a nitro group, and a butanamide moiety attached to a phenyl ring. This compound is a light yellow, crystalline powder that is sparingly soluble in water and soluble in organic solvents like acetone, methanol, and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide typically involves the reaction of 2-bromo-4-methyl-2-nitroaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides or thioamides.

    Reduction: The major product is 2-amino-N-(4-methyl-2-nitrophenyl)butanamide.

    Hydrolysis: The products are butanoic acid and 4-methyl-2-nitroaniline.

Scientific Research Applications

2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Similar in structure but lacks the butanamide moiety.

    4-Bromo-2-nitroaniline: Similar but with an aniline group instead of the butanamide.

    2-Bromo-4-methyl-6-nitrophenol: Similar but with a different substitution pattern on the phenyl ring .

Uniqueness

2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, combined with a butanamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-N-(4-methyl-2-nitrophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-3-8(12)11(15)13-9-5-4-7(2)6-10(9)14(16)17/h4-6,8H,3H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROIWCVOJBKUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.